molecular formula C16H17NO B8689801 N-(4-phenylphenyl)-2-methylpropionamide

N-(4-phenylphenyl)-2-methylpropionamide

Cat. No.: B8689801
M. Wt: 239.31 g/mol
InChI Key: QZTAGTVZTXBJJC-UHFFFAOYSA-N
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Description

N-(4-Phenylphenyl)-2-methylpropionamide is an amide derivative characterized by a biphenyl (4-phenylphenyl) group attached to the nitrogen atom of a 2-methylpropionamide backbone. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The biphenyl moiety confers significant hydrophobicity, while the methyl group on the propionamide chain may influence steric and electronic properties.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-methyl-N-(4-phenylphenyl)propanamide

InChI

InChI=1S/C16H17NO/c1-12(2)16(18)17-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,18)

InChI Key

QZTAGTVZTXBJJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:

N-(4-Benzoylphenyl)-2-Methylpropionamide (CAS 118059-80-6) Structure: Features a benzoyl (C₆H₅CO-) group instead of biphenyl. Molecular Weight: 267.32 g/mol. Synthesis: Likely synthesized via amide coupling reagents (e.g., EDC, HOBt) similar to methods described for biphenyl analogs .

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

  • Structure : Contains a piperidinyl ring with a methoxymethyl substituent.
  • Molecular Weight : 288.38 g/mol.
  • Application : Explicitly used as a pharmaceutical intermediate, highlighting the role of amide derivatives in drug development .

2-(4-Chloro-2-Methylphenoxy)-N-Phenylpropanamide (CAS 13740-38-0) Structure: Includes a chlorophenoxy group and phenylamide.

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) LogP* (Predicted) Solubility (mg/mL)*
N-(4-Phenylphenyl)-2-methylpropionamide Biphenyl, 2-methyl 239.32 ~4.2 <0.1 (aqueous)
N-(4-Benzoylphenyl)-2-methylpropionamide Benzoyl, 2-methyl 267.32 ~3.8 <0.1 (aqueous)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Piperidinyl, methoxymethyl 288.38 ~2.5 ~1–5 (aqueous)
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Chlorophenoxy, phenyl 299.77 ~3.9 <0.1 (aqueous)

*Predicted using ChemDraw and analogous data. Biphenyl and benzoyl derivatives exhibit low aqueous solubility due to hydrophobicity, while piperidinyl analogs show moderate improvement due to polar substituents .

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